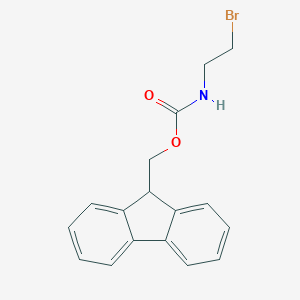
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Molecular Orientation
- Molecular Orientation and Crystal Structure Analysis:
- The compound exhibits unique torsion angles, which differ from typical values found in similar Fmoc-protected amino acids. The orientations of the fluorene and carboxyl groups exhibit specific torsion angles, suggesting a unique molecular geometry which could be relevant in the study of crystal structures and molecular interactions (Yamada et al., 2008).
- Similar to the above, another study emphasizes the pyramidalization of the molecular plane in the crystal structure of the compound, indicating its unique structural features (Yamada et al., 2008).
Chemical Synthesis and Reagent Application
- Use in Chemical Synthesis and as a Reagent:
- The compound serves as a reagent for introducing the 2,7-dibromo-9-fluorenylmethyl carbamate protecting group for amines, which is crucial in the synthesis of various chemical structures. Its physical and chemical properties, like solubility and sensitivity to hydrolysis, are detailed, providing essential information for its use in chemical synthesis (Mora, 2003).
- The compound's role in generating carbocations under stable ion conditions has been explored. The study provides insights into its reactivity and potential applications in synthesizing specific carbocation structures, contributing to our understanding of its role in chemical synthesis (Johnston et al., 1993).
Synthesis and Characterization of Derivatives
- Derivative Synthesis and Characterization:
- Various derivatives of the compound have been synthesized, characterized, and utilized in the synthesis of other complex molecules like dipeptidyl urea esters. This highlights its versatility and utility in creating a range of biochemically relevant compounds (Babu & Kantharaju, 2005).
- Another study focuses on synthesizing and characterizing a specific derivative, emphasizing its high yield and potential applications in various chemical synthesis processes (Le & Goodnow, 2004).
Photophysical Properties and Applications
- Photophysical Properties and Sensor Applications:
- The compound's derivatives have been studied for their UV properties, providing insights into their photophysical characteristics and potential applications in fields like material science and photonic devices (Wen-zhong, 2011).
- In another study, derivatives are used in the development of conjugated polymers with fluorescence sensing characteristics, highlighting their application in environmental protection, biosensing, and toxin detection in food (Qian et al., 2019).
Mécanisme D'action
Target of Action
2-(Fmoc-amino)ethyl bromide, also known as (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate or 9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate, is primarily used as a reagent in the synthesis of peptides . The primary target of this compound is the amino group of amino acids, which it protects during peptide synthesis .
Mode of Action
The compound acts as a protecting group for the amino group during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides. The Fmoc group’s beneficial attributes allow for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity
Pharmacokinetics
It is stable under acidic conditions but can be removed under basic conditions .
Result of Action
The primary result of the action of 2-(Fmoc-amino)ethyl bromide is the protection of the amino group during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions
Action Environment
The efficacy and stability of 2-(Fmoc-amino)ethyl bromide are influenced by the pH of the environment. The compound is stable under acidic conditions but can be removed under basic conditions . Other environmental factors, such as temperature and solvent, can also influence its stability and efficacy.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPNIOJNLDDRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374672 |
Source


|
| Record name | 2-(Fmoc-amino)ethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340187-12-4 |
Source


|
| Record name | 2-(Fmoc-amino)ethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 340187-12-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
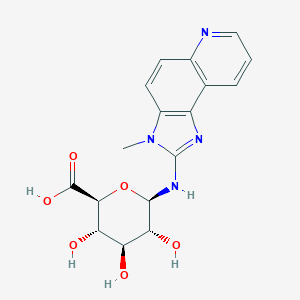

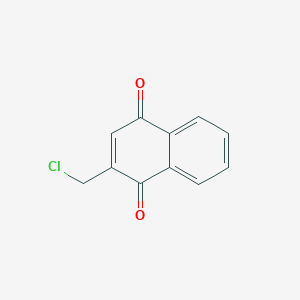
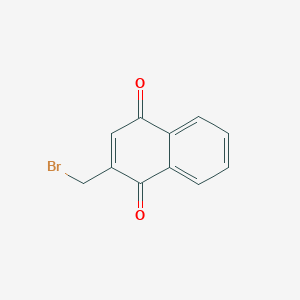
![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
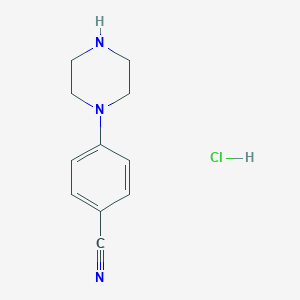
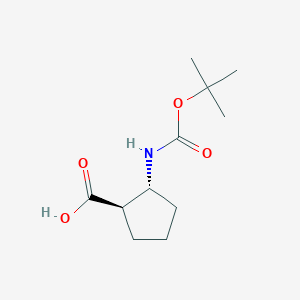
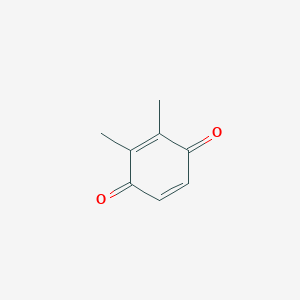

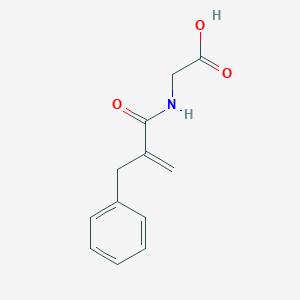
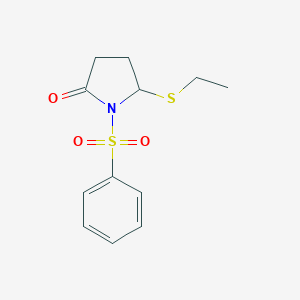

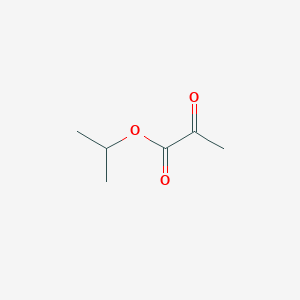
![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)
